Home > Products > Screening Compounds P12358 > Sitaxsentan (phosphate)
Sitaxsentan (phosphate) -

Sitaxsentan (phosphate)

Catalog Number: EVT-14392888
CAS Number:
Molecular Formula: C18H18ClN2O10PS2
Molecular Weight: 552.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sitaxsentan belongs to a broader class of drugs known as small molecules and is categorized under antihypertensive agents, specifically for pulmonary arterial hypertension. It is also classified as an organic compound within the subclass of benzodioxoles, which are characterized by a benzene ring fused to dioxole structures .

Synthesis Analysis

Methods and Technical Details

The synthesis of sitaxsentan involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. While specific proprietary methods may not be publicly detailed due to commercial confidentiality, general synthetic routes for similar compounds involve:

  1. Formation of Benzodioxole Core: This is achieved through cyclization reactions involving phenolic compounds and dicarbonyl precursors.
  2. Introduction of Sulfonamide Group: The sulfonamide moiety is introduced via nucleophilic substitution reactions on appropriate aryl chlorides.
  3. Final Coupling: The final structure is assembled through coupling reactions that link the benzodioxole core with the sulfonamide and other substituents.

These methods generally utilize standard organic synthesis techniques including refluxing, crystallization, and purification through chromatography .

Molecular Structure Analysis

Structure and Data

Sitaxsentan has a complex molecular structure represented by the chemical formula C18H15ClN2O6S2C_{18}H_{15}ClN_{2}O_{6}S_{2}. Its molecular weight is approximately 454.905 g/mol. The structure features:

  • A benzodioxole ring system
  • A chlorinated aromatic ring
  • Two sulfonamide groups

The compound's three-dimensional configuration can be analyzed using various computational chemistry tools to predict its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Sitaxsentan primarily acts as a competitive antagonist at endothelin receptors (ET-A and ET-B), inhibiting the binding of endothelin-1. Key reactions include:

  1. Binding Inhibition: Sitaxsentan competes with endothelin-1 for binding sites on ET-A receptors, preventing vasoconstriction.
  2. Metabolic Degradation: The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9 and CYP3A4), leading to various metabolites that are subsequently eliminated through renal and fecal pathways .
Mechanism of Action

Process and Data

The mechanism of action for sitaxsentan involves its role as a selective antagonist for endothelin receptors:

  • Competitive Antagonism: Sitaxsentan binds to the endothelin-A receptor with a higher affinity than the endothelin-B receptor, effectively blocking the action of endothelin-1.
  • Reduction of Pulmonary Vascular Resistance: By preventing endothelin-1 from exerting its vasoconstrictive effects, sitaxsentan leads to relaxation of vascular smooth muscle in pulmonary arteries, thereby reducing pressure in these vessels .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sitaxsentan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Stability under various conditions has not been fully characterized but is expected to follow standard protocols for similar compounds.

Relevant data includes:

  • Melting Point: Not extensively documented but inferred from similar compounds.
  • pH Range: Optimal pH for stability may vary depending on formulation but generally falls within physiological ranges.

These properties influence its formulation in pharmaceutical applications .

Applications

Scientific Uses

Sitaxsentan has been primarily utilized in clinical settings for managing pulmonary arterial hypertension, demonstrating efficacy in lowering pulmonary artery pressure and improving exercise capacity. Despite its withdrawal from the market due to safety concerns, research continues into its potential applications in other vascular-related disorders or in combination therapies aimed at enhancing therapeutic outcomes in conditions characterized by elevated endothelin levels .

Pharmacological Classification & Receptor Dynamics of Sitaxsentan

Endothelin Receptor Subtype Selectivity Profiling

Sitaxsentan phosphate (chemically designated as N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-2H-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide) is a highly selective endothelin receptor antagonist (ERA) targeting the endothelin A (ETA) receptor. It belongs to the sulfonamide class of small molecules (molecular weight: 454.90 g/mol; formula: C₁₈H₁₅ClN₂O₆S₂) [1] [5]. Its pharmacological profile is defined by its exceptional selectivity for ETA over endothelin B (ETB) receptors, a characteristic critical for its therapeutic mechanism in pulmonary arterial hypertension (PAH).

ETA vs. ETB Binding Affinity Ratios & Structural Determinants

Sitaxsentan exhibits a 6,500-fold higher affinity for ETA (IC₅₀ = 1.4 nM) versus ETB (IC₅₀ = 9,800 nM) receptors [3] [4]. This selectivity arises from specific structural interactions:

  • Sulfonamide moiety: Forms hydrogen bonds with ETA-specific residues (Lys₁₄₆ and Asp₁₈₃) in the receptor’s transmembrane domain, enhancing binding stability [4] [5].
  • Hydrophobic pocket occupancy: The benzodioxol and thiophene groups occupy a deep hydrophobic cleft in ETA, which is sterically constrained in ETB due to divergent residue topology (e.g., ETB Trp₃₃₆ creates steric hindrance) [5] [6].
  • Chloromethylisoxazole group: Engages in van der Waals interactions with ETA’s Ile₃₁₁, a residue replaced by bulkier Phe in ETB, reducing ETB binding efficacy [5].

Table 1: Structural Determinants of Sitaxsentan Selectivity

Structural ElementETA InteractionETB Incompatibility
SulfonamideH-bonds with Lys₁₄₆/Asp₁₈₃No equivalent residues
Benzodioxol-thiophene coreFits hydrophobic pocket (Ile₃₁₁, Ala₃₀₈)Steric clash with Trp₃₃₆
ChloromethylisoxazoleVan der Waals forces with Ile₃₁₁Phe₃₀₆ reduces binding affinity

These interactions enable sitaxsentan to competitively inhibit endothelin-1 (ET-1) binding at ETA receptors, blocking vasoconstriction and smooth muscle proliferation while sparing ETB-mediated vasodilation and ET-1 clearance [2] [4].

Comparative Selectivity Analysis With Contemporary ERAs

Sitaxsentan’s ETA selectivity surpasses other ERAs, as evidenced by binding affinity ratios:

Table 2: Selectivity Profiles of ERAs for ETA vs. ETB Receptors

ERAETA IC₅₀ (nM)ETB IC₅₀ (nM)Selectivity Ratio (ETA:ETB)
Sitaxsentan1.49,8006,500:1
Ambrisentan0.31,3004,333:1
Bosentan6.23.80.6:1 (non-selective)
Macitentan0.5391782:1

Data derived from [6] [8].

  • Ambrisentan: Though ETA-selective (4,333:1 ratio), its lower molecular flexibility reduces hydrophobic pocket occupancy, resulting in moderately weaker ETA affinity than sitaxsentan [6] [8].
  • Bosentan: As a dual antagonist (ETA:ETB = 0.6:1), it indiscriminately blocks both receptors, impairing ETB-mediated nitric oxide (NO) release and increasing edema risk [6] [7].
  • Clinical implications: Sitaxsentan’s selectivity preserves ETB’s beneficial effects—endothelial NO synthase (eNOS) activation and ET-1 clearance—while suppressing ETA-driven pathology. This may reduce fluid retention (a common ERA side effect) compared to non-selective agents [4] [7].

Allosteric Modulation Patterns in Pulmonary Vascular Endothelin Signaling

Beyond competitive inhibition, sitaxsentan modulates ETA receptor conformational dynamics and downstream signaling:

  • β-Arrestin recruitment suppression: Sitaxsentan inhibits ET-1-induced β-arrestin coupling to ETA (IC₅₀ = 8 nM), disrupting G-protein-independent pathways that drive cell proliferation and inflammation. Bosentan is 10-fold weaker in this effect (IC₅₀ = 80 nM) [6].
  • Receptor internalization delay: By stabilizing an inactive ETA conformation, sitaxsentan prolongs receptor residency on the cell surface (t₁/₂ > 30 min vs. 5 min for ET-1 alone), reducing ERK1/2 activation and mitogenic responses [5] [6].
  • Pathway-selective bias: Unlike ET-1 (which activates both Gαq and β-arrestin), sitaxsentan-treated ETA receptors show biased antagonism toward Gαq-dependent vasoconstriction while permitting β-arrestin-mediated receptor internalization. This may fine-tune therapeutic efficacy in vascular remodeling [6].

Table 3: Allosteric Effects of Sitaxsentan on ETA Signaling

Signaling PathwaySitaxsentan EffectFunctional Outcome
Gαq-PLC-IP₃Complete inhibitionBlocks vasoconstriction & Ca²⁺ flux
β-Arrestin-ERK1/2Partial suppression (≥80%)Reduces cell proliferation
Receptor internalizationDelayed (2-fold increase in t₁/₂)Prolongs antagonism duration

Properties

Product Name

Sitaxsentan (phosphate)

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide;phosphoric acid

Molecular Formula

C18H18ClN2O10PS2

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C18H15ClN2O6S2.H3O4P/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;1-5(2,3)4/h3-5,7,21H,6,8H2,1-2H3;(H3,1,2,3,4)

InChI Key

ZPWFJHMOZQZOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.